This compound can be classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under fluorinated organic compounds, which are known for their significant biological activities and applications in medicinal chemistry.
The synthesis of 6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods, often involving multi-step reactions. One notable method involves the use of copper-catalyzed reactions, which have been reported to effectively facilitate the formation of pyrido[1,2-a]pyrimidin-4-ones from readily available substrates.
The molecular structure of 6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be described as follows:
6-Methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions that highlight its versatility:
The mechanism of action for 6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is closely related to its interactions with biological targets. Compounds in this class have shown significant potential in medicinal chemistry:
The physical and chemical properties of 6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one are critical for its application:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the molecular environment and functional groups present.
6-Methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific applications:
6-Methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the N-fused bicyclic heterocycle family, characterized by a pyridine ring fused at bonds 1,2-a with a pyrimidin-4-one moiety. This scaffold features a planar, electron-deficient π-system with three key pharmacophoric elements:
As a rigid polycyclic system, it aligns with "privileged scaffold" criteria in medicinal chemistry due to its capacity for diverse non-covalent interactions (π-stacking, H-bonding, van der Waals) with biological targets. Its structural versatility enables derivatization at C3, C7, and N8 positions, facilitating drug discovery pipelines [3] [9].
The strategic incorporation of trifluoromethyl groups at C2 profoundly alters the scaffold's physicochemical and biological properties:
Fluorinated derivatives like 6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit superior bioactivity profiles over non-fluorinated counterparts. For example, antimalarial pyrido[1,2-a]pyrimidin-4-ones with C2-CF₃ groups show 3–5× lower IC₅₀ values against Plasmodium falciparum than methyl or chloro analogs [1].
The evolution of pyrido[1,2-a]pyrimidin-4-ones as bioactive scaffolds features several breakthroughs:
Table 1: Key Milestones in Pyrido[1,2-a]pyrimidin-4-one Research
Year | Development | Significance |
---|---|---|
2012 | First report of pyrido[1,2-a]pyrimidin-4-ones as falcipain-2 inhibitors | Validated scaffold for antimalarial development [1] |
2014 | Discovery of 3-fluorobenzyl carbamate derivatives (IC₅₀: 33 μM vs. P. falciparum) | Demonstrated C3-functionalization strategies [1] |
2019 | Identification as PKM2 activators via virtual screening | Expanded applications to oncology [9] |
2023 | Electrochemical C3-selenylation methodology development | Enabled metal-free derivatization [3] |
The 2014 discovery of antimalarial C3-carboxamide derivatives (e.g., compound 37, IC₅₀: 37 μM) established structure-activity relationship (SAR) principles for the scaffold. Subsequent advances integrated computational design, exemplified by 2019 virtual screening identifying pyrido[1,2-a]pyrimidin-4-ones as allosteric PKM2 activators for cancer therapy [1] [9].
This review comprehensively examines three research axes for 6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7